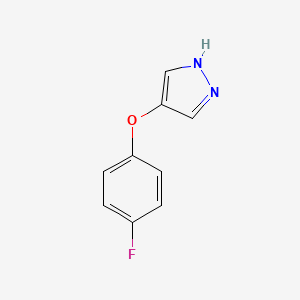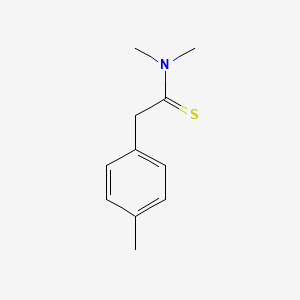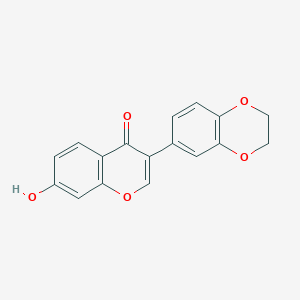
N,N-diphenyl-1H-imidazole-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diphenyl-1H-imidazole-1-carboxamide (DPI) is a synthetic compound that has been studied extensively for its potential applications in various scientific fields. DPI is a highly lipophilic molecule that is capable of crossing the blood-brain barrier and is thus of particular interest for scientists researching the physiological and biochemical effects of compounds on the central nervous system. DPI has been used in a variety of research applications, including as a tool to study the mechanisms of action of drugs, as a potential therapeutic agent, and as an analytical tool.
科学的研究の応用
Lipid-Lowering Activity
N,N-diphenyl-1H-imidazole-1-carboxamide derivatives have been studied for their lipid-lowering activity in animal models. Imidazole-5-carboxamide derivatives were synthesized and tested for their anti-hyperlipidemic activity in hyperlipidemic Wistar rats. These derivatives significantly decreased plasma levels of triglycerides, low-density lipoprotein, and total cholesterol, indicating their potential in the treatment of lipid disorders (Jasim et al., 2018).
Antimicrobial Properties
Imidazole derivatives have shown promise as antimicrobial agents. For example, imidazo[2,1-b]thiazole-5-carboxamides (ITAs) have demonstrated potent activity against tuberculosis, targeting specific components of the mycobacterial electron transport chain. These compounds showed efficacy in a chronic murine TB infection model, highlighting their potential as novel anti-TB drugs (Moraski et al., 2020). Additionally, imidazo[1,2-a]pyridine-3-carboxamides have exhibited low-micromolar activity against Mycobacterium avium strains and have been shown to be effective in a mouse M. avium infection model, suggesting their utility as part of a treatment regimen for this infection (Moraski et al., 2016).
Anti-Tumor Activity
Several studies have explored the anti-tumor properties of imidazole derivatives. For instance, imidazole-4-carboxamide,5-(3,3-dimethyl-1-triazeno) (DTIC), a known antitumoral agent, has been reported to possess immunodepressive capacity in mice, which may have clinical implications in cancer treatment (Vecchi et al., 1976). Furthermore, a comprehensive review of bis(2-chloroethyl)amino derivatives of imidazole, including various compounds with antitumor activity, provides insights into the potential of these structures in the development of new anticancer drugs (Iradyan et al., 2009).
Toxicity and Metabolism Studies
Studies on the toxicity and metabolism of imidazole derivatives are crucial for understanding their safety profile and mechanism of action. For example, research on the toxicity and complications of vascular isolation and hyperthermic perfusion with imidazole carboxamide (DTIC) in melanoma patients provides valuable information on the regional and systemic toxicity of this procedure, guiding its safe application in cancer treatment (Didolkar et al., 1986). In another study, the pharmacokinetic and toxicity analysis of pyrrole–imidazole polyamides in mice offers insights into their distribution, clearance, and potential toxic effects, which are essential for their further development and use in medical applications (Synold et al., 2012).
作用機序
Target of Action
N,N-diphenyl-1H-imidazole-1-carboxamide is a derivative of imidazole, a heterocyclic compound . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antiviral properties . Specifically, diphenyl-1H-imidazole analogs have been synthesized as potential inhibitors of the SARS-CoV-2 3CLpro enzyme , which plays a crucial role in the replication of the SARS-CoV-2 virus.
Mode of Action
It is believed that the compound interacts with its target, the 3clpro enzyme, inhibiting its function and thus preventing the replication of the sars-cov-2 virus .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the viral replication process of SARS-CoV-2. By inhibiting the 3CLpro enzyme, the compound disrupts the life cycle of the virus, preventing it from replicating and spreading .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to be bbb permeant . It is also predicted to be a CYP1A2, CYP2C19, CYP2C9, and CYP2D6 inhibitor . These properties could impact the compound’s bioavailability and its interactions with other drugs.
Result of Action
The primary result of the action of this compound is the inhibition of the SARS-CoV-2 3CLpro enzyme . This inhibition disrupts the life cycle of the virus, preventing it from replicating and spreading. This could potentially lead to a decrease in viral load and alleviate the symptoms of COVID-19.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by temperature and pH conditions . Additionally, the presence of other drugs could impact the compound’s action due to potential drug-drug interactions, especially considering its predicted inhibitory effects on several cytochrome P450 enzymes .
特性
IUPAC Name |
N,N-diphenylimidazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c20-16(18-12-11-17-13-18)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSIBSOBMCDYHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

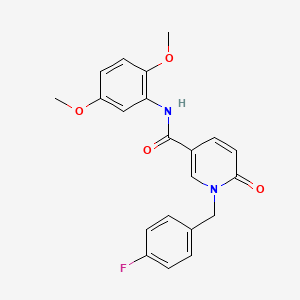
![N-(4-chlorophenyl)-2-{[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfonyl}acetamide](/img/structure/B2766391.png)
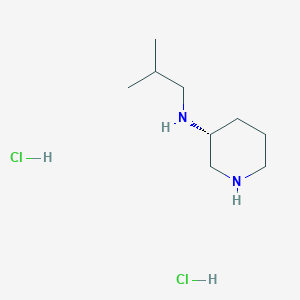
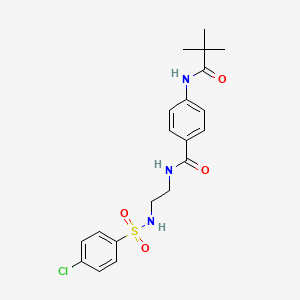
![1-[2-bromo-4-(trifluoromethoxy)phenyl]-1H-pyrrole](/img/structure/B2766395.png)

![2-Iodobenzo[e]pyrido[1,2-a][1,3]diazepin-6(11H)-imine hydrochloride](/img/structure/B2766401.png)
![4-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B2766402.png)
![3-[[5-Ethylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2766403.png)
